molecular formula C22H18ClFN2O3S B2440781 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954612-97-6

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2440781
CAS RN: 954612-97-6
M. Wt: 444.91
InChI Key: CUMBVHORALNLBJ-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a compound that has been identified in the ligand complex of RORg LBD . It has been used in studies to suppress IL-17 release in human T-helper 17 (TH 17) cells .


Molecular Structure Analysis

The molecular formula of the compound is C22H18ClFN2O3S . It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .

Scientific Research Applications

Synthesis and Crystal Structure

Biological and Pharmacological Screening

Several studies have focused on the synthesis of novel sulfonamide derivatives, including compounds similar to 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and evaluated their cytotoxic activities against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of breast and colon cancer cell lines, highlighting their potential in cancer therapy (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Imaging and Diagnostic Applications

Research into fluorine-18-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET) shows the application of related compounds in diagnostic imaging. These studies aim to provide insights into the sigma-2 receptor status in solid tumors, aiding in the diagnosis and monitoring of cancer (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-19-7-4-8-20(24)21(19)22(27)25-17-10-9-15-11-12-26(14-16(15)13-17)30(28,29)18-5-2-1-3-6-18/h1-10,13H,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMBVHORALNLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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